

spectroscopic characterization of lawsone (UV-Vis, NMR, FT-IR)

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Compound of Interest			
Compound Name:	Lawsone		
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Spectroscopic Characterization of Lawsone: A Technical Guide

Introduction: **Lawsone** (2-hydroxy-1,4-naphthoquinone), the primary bioactive pigment isolated from the leaves of the henna plant (Lawsonia inermis), is a subject of significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and antitumor properties. A thorough understanding of its molecular structure and electronic properties is crucial for its application in drug development and materials science. This technical guide provides an in-depth overview of the spectroscopic characterization of **lawsone** using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the **lawsone** molecule. The absorption maxima (λ max) are highly dependent on the solvent and pH, reflecting the molecule's ability to exist in different ionic states.

UV-Vis Absorption Data

The electronic absorption spectra of **lawsone** have been recorded in various solvents, demonstrating characteristic bands corresponding to $\pi \to \pi^*$ and $n \to \pi^*$ transitions within the naphthoquinone chromophore. The position of these bands is sensitive to solvent polarity and pH.[1][2]



Solvent/Condition	Absorption Maxima (λmax) in nm	Reference(s)
Methanol	208, 243, 279, 334	[1][3]
Acetonitrile	333	[1][2]
Dimethyl Sulfoxide (DMSO)	296, 339, 416, 448	[1]
0.1 M HCl (acidic)	334	[4]
0.1 M NaOH (basic)	453	[4]
Water:Acetonitrile (95:5 v/v)	478	[2]
Ethanol	300-375, 400-525	[5]

In acidic and neutral solutions, **lawsone** typically exhibits a yellowish color, with a primary absorption band around 334 nm attributed to the C=O and OH groups.[1][4] Upon increasing the pH, the solution turns orange, and a new absorption band appears at a longer wavelength (around 450-480 nm), indicating the deprotonation of the hydroxyl group.[1][2][4]

Experimental Protocol: UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of **lawsone** is outlined below.

- Sample Preparation:
 - Prepare a stock solution of lawsone by accurately weighing approximately 10 mg of pure lawsone and dissolving it in a 100 mL volumetric flask with the chosen solvent (e.g., methanol, acetonitrile, DMSO).[6]
 - \circ Perform serial dilutions to obtain a final concentration suitable for measurement, typically in the micromolar range (e.g., 5 x 10⁻⁴ M).[2]
- Instrumentation and Measurement:
 - Use a dual-beam UV-Vis spectrophotometer.



- Turn on the instrument and allow the lamps to warm up for at least 15-20 minutes for stabilization.
- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the reference holder and another cuvette with the lawsone solution in the sample holder.
- Perform a baseline correction or "zero" the instrument with the blank solvent across the desired wavelength range (e.g., 200-700 nm).[7][8]
- Acquire the absorption spectrum of the lawsone sample. The data is typically collected at a 1 nm interval with an average time of 0.1 seconds per point.[6]

Experimental Workflow: UV-Vis Analysis



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Caption: Workflow for UV-Vis spectroscopic analysis of lawsone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of **lawsone** by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

NMR Spectroscopic Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).



¹H NMR Data for **Lawsone**

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity & Coupling Constant (J) in Hz	Reference(s)
H-3	~6.2 - 6.4	S	[9]
H-5	8.11	dd, J = 6.3, 1.5	[5]
H-6	~7.73	t	[10]
H-7	~7.64	t	[10]
H-8	8.11	dd, J = 6.3, 1.5	[5]

Note: Specific chemical shifts can vary slightly depending on the deuterated solvent used (e.g., $CDCl_3$, $DMSO-d_6$, MeOD).[2][11][12]

¹³C NMR Data for **Lawsone**

Carbon Assignment	Chemical Shift (δ) in ppm (Experimental)	Reference(s)
C-1	184.6	[13]
C-2	161.4	[13]
C-3	110.1	[13]
C-4	181.8	[13]
C-4a	131.6	[13]
C-5	126.3	[13]
C-6	133.5	[13]
C-7	134.8	[13]
C-8	126.9	[13]
C-8a	132.3	[13]



Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-25 mg of pure, dry lawsone in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a clean vial.[2][14][15]
 - Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
 - Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][14][15]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
 - Cap the NMR tube securely.
- · Instrumentation and Measurement:
 - Place the NMR tube into a spinner turbine and adjust its position using a depth gauge.
 - Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).[16]
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are used for data acquisition.

Experimental Workflow: NMR Analysis





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Caption: Workflow for NMR spectroscopic analysis of lawsone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the **lawsone** molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

FT-IR Spectroscopic Data

The FT-IR spectrum of **lawsone** shows characteristic absorption bands for its key functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Reference(s)
3368 - 3250	O-H Stretch (H- bonded)	Phenolic -OH	[17][18]
2953 - 2926	C-H Stretch	Aromatic C-H	[3][18]
1730 - 1637	C=O Stretch	Naphthoquinone Carbonyls	[9][19]
1655	C=C Stretch	Naphthoquinone C=C	[3]
1458 - 1317	C=C Stretch	Aromatic Ring	[9][18]
1244	C-H In-plane Bend	Naphthalene Skeleton	[9]
~1090	C-O Stretch	Phenolic C-O	[9]
1024	O-H Bend	Phenolic -OH	[20]
885, 759	C-H Out-of-plane Bend	Aromatic Ring	[20]

The broad band above 3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group. The strong absorptions between 1630 and 1730 cm⁻¹ are indicative of the two distinct carbonyl



groups in the quinone ring.[9][19]

Experimental Protocol: FT-IR Spectroscopy

The KBr pellet method is a common technique for analyzing solid samples like lawsone.

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopy-grade potassium bromide (KBr) powder in an oven to remove moisture.[4][17]
 - In an agate mortar, grind 1-2 mg of pure lawsone into a very fine powder.[21]
 - Add approximately 100-200 mg of the dry KBr powder to the mortar (sample-to-KBr ratio of roughly 1:100).[1][21]
 - Mix and grind the sample and KBr together rapidly to ensure a homogeneous mixture and minimize moisture absorption.[21]
 - Transfer the mixture to a pellet-forming die.
 - Place the die in a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[4]
- Instrumentation and Measurement:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the ambient atmosphere (or a blank KBr pellet).
 - Collect the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
 - The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Experimental Workflow: FT-IR Analysis





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